molecular formula C14H24NO4P B14632051 [4-(Dimethylamino)-3,5-dimethylphenyl] diethyl phosphate CAS No. 54436-52-1

[4-(Dimethylamino)-3,5-dimethylphenyl] diethyl phosphate

Cat. No.: B14632051
CAS No.: 54436-52-1
M. Wt: 301.32 g/mol
InChI Key: MEGPIFVRYWRYDD-UHFFFAOYSA-N
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Description

[4-(Dimethylamino)-3,5-dimethylphenyl] diethyl phosphate is an organic compound that belongs to the class of organophosphates. This compound is characterized by the presence of a dimethylamino group and two diethyl phosphate groups attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Dimethylamino)-3,5-dimethylphenyl] diethyl phosphate typically involves the reaction of 4-(dimethylamino)-3,5-dimethylphenol with diethyl phosphorochloridate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the phosphorochloridate.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

[4-(Dimethylamino)-3,5-dimethylphenyl] diethyl phosphate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphates.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The diethyl phosphate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction may produce amines.

Scientific Research Applications

[4-(Dimethylamino)-3,5-dimethylphenyl] diethyl phosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphates.

    Biology: The compound is used in studies involving enzyme inhibition and protein phosphorylation.

    Industry: The compound is used in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of [4-(Dimethylamino)-3,5-dimethylphenyl] diethyl phosphate involves its interaction with specific molecular targets. The compound can inhibit enzymes by phosphorylating their active sites, leading to a decrease in enzyme activity. This mechanism is similar to that of other organophosphates, which are known to inhibit acetylcholinesterase and other enzymes.

Comparison with Similar Compounds

Similar Compounds

    [3-(Dimethylamino)phenyl] diethyl phosphate: Similar in structure but with different positional isomers.

    [4-(Dimethylamino)phenyl]tributylstannane: Contains a tributylstannane group instead of diethyl phosphate.

    Ethylenediamine: A basic amine with different functional groups.

Uniqueness

[4-(Dimethylamino)-3,5-dimethylphenyl] diethyl phosphate is unique due to its specific substitution pattern on the phenyl ring and the presence of both dimethylamino and diethyl phosphate groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research applications.

Properties

CAS No.

54436-52-1

Molecular Formula

C14H24NO4P

Molecular Weight

301.32 g/mol

IUPAC Name

[4-(dimethylamino)-3,5-dimethylphenyl] diethyl phosphate

InChI

InChI=1S/C14H24NO4P/c1-7-17-20(16,18-8-2)19-13-9-11(3)14(15(5)6)12(4)10-13/h9-10H,7-8H2,1-6H3

InChI Key

MEGPIFVRYWRYDD-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OC1=CC(=C(C(=C1)C)N(C)C)C

Origin of Product

United States

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